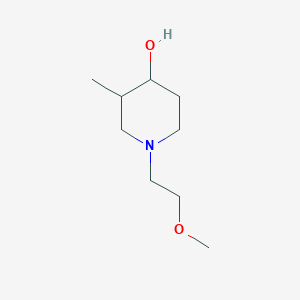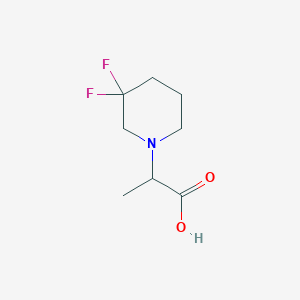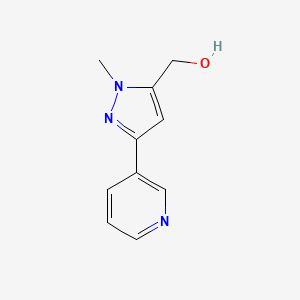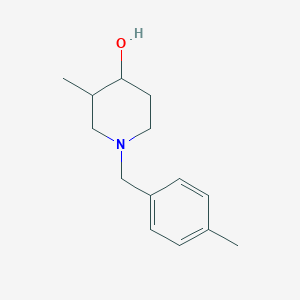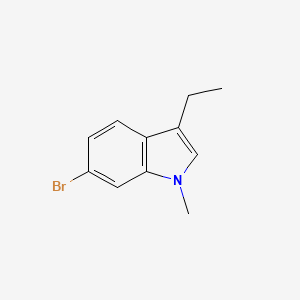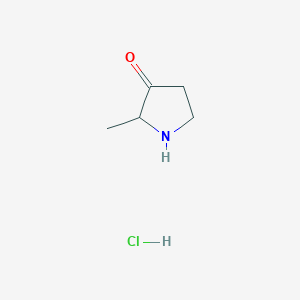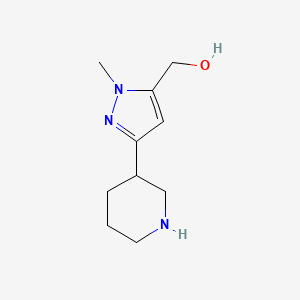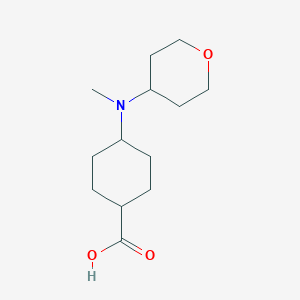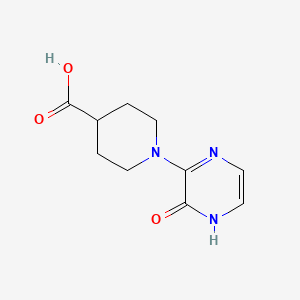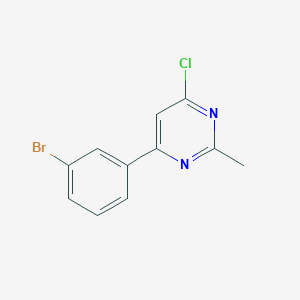
4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine
説明
Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for each reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. It also includes spectral data (IR, NMR, UV-Vis, etc.) used to identify the compound.科学的研究の応用
Synthesis and Antibacterial Evaluation
4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine has been explored for its potential in antibacterial applications. A study by Rahimizadeh et al. (2011) demonstrates the synthesis of thiazolo[4,5-d]pyrimidines, using derivatives of 4-amino-5-bromo-2-chloro-6-methylpyrimidine, and evaluates their antibacterial properties (Rahimizadeh et al., 2011).
Halogen Exchange in Heterocycles
The compound has been utilized in studies focusing on halogen exchange reactions in heterocycles. Schlosser and Cottet (2002) investigated the conversion of various chloropyrimidines and chloropyridines, including 2-chloro-6-methylpyrimidine, to their bromo analogs using bromotrimethylsilane (Schlosser & Cottet, 2002).
Antiviral Activity of Pyrimidine Derivatives
Research by Hocková et al. (2003) explored 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, including derivatives of 4-(3-bromophenyl)-6-chloro-2-methylpyrimidine, for their antiviral activity, particularly against retroviruses (Hocková et al., 2003).
Antimycobacterial Activity
Erkin and Krutikov (2010) synthesized various derivatives of 4-(3-bromophenyl)amino-6-methylpyrimidine and evaluated their antimycobacterial activity. The study showed a significant decrease in activity when the bromine atom was moved from the benzene ring to the heterocycle (Erkin & Krutikov, 2010).
Synthesis and Antimicrobial Activity of Pyridothienopyrimidine Derivatives
Gad-Elkareem et al. (2011) conducted research on the synthesis of pyridothienopyrimidine derivatives starting from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide. These compounds, including derivatives of 4-(3-bromophenyl)-6-chloro-2-methylpyrimidine, were screened for their antimicrobial activities (Gad-Elkareem et al., 2011).
Antitumor Agent Synthesis
Zang Jia-liang et al. (2009) explored the synthesis of dasatinib, an antitumor agent, using 2-chloro-6-methylpyrimidine as a starting material. This process highlights the potential role of 4-(3-bromophenyl)-6-chloro-2-methylpyrimidine derivatives in the development of cancer treatments (Zang Jia-liang et al., 2009).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(3-bromophenyl)-6-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWBXHWJJFEKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




